molecular formula C14H22N2OS B3490551 4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide

4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide

Cat. No.: B3490551
M. Wt: 266.40 g/mol
InChI Key: RWZBMBKXQPUQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives has been studied in the context of their biological activities . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

Given the broad and potent activity of thiadiazole and their derivatives, future research could focus on exploring the structural modifications on different thiadiazole derivatives for various pharmacological activities . This could lead to the development of new, effective drugs and anticancer strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide typically involves the reaction of 4-tert-butylcyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with cyclohexanecarboxylic acid chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexane ring can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of a cyclohexane carboxamide group.

    N-(thiazol-2-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a cyclohexane carboxamide group.

    tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiazole: Contains a boronate ester group instead of a cyclohexane carboxamide group.

Uniqueness

4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide is unique due to its specific combination of a thiazole ring with a cyclohexane carboxamide group. This structure imparts specific chemical and biological properties that can be advantageous in certain applications, such as increased stability or specific interactions with biological targets.

Properties

IUPAC Name

4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-14(2,3)11-6-4-10(5-7-11)12(17)16-13-15-8-9-18-13/h8-11H,4-7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZBMBKXQPUQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330379
Record name 4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

574707-94-1
Record name 4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.